Oxazole-5-carboximidamide
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Overview
Description
Oxazole-5-carboximidamide belongs to the oxazole family, which is an important class of heterocyclic compounds. These molecules consist of a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. First synthesized in 1947, this compound is a stable liquid at room temperature with a boiling point of 69 °C .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for oxazole-5-carboximidamide. One common method involves cyclization of appropriate precursors, such as amidoximes or nitriles, under suitable conditions. For example:
Amidoxime Route: Reaction of amidoximes with acid chlorides or acid anhydrides leads to the formation of this compound.
Nitrile Route: Cyclization of nitriles with hydroxylamine or its derivatives also yields this compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective synthesis.
Chemical Reactions Analysis
Reactivity:: Oxazole-5-carboximidamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the imidamide group can yield different derivatives.
Substitution: Substituents on the oxazole ring influence its reactivity.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products:: The specific products depend on the reaction conditions and substituents. This compound derivatives find applications in drug discovery, materials science, and more.
Scientific Research Applications
Oxazole-5-carboximidamide’s versatility makes it valuable in various fields:
Medicinal Chemistry: Researchers explore its potential as antidiabetic, anti-inflammatory, and anticancer agents.
Materials Science: It contributes to the design of novel materials due to its unique ring structure.
Biological Studies: Investigations into its interactions with biological targets and pathways.
Mechanism of Action
The exact mechanism by which oxazole-5-carboximidamide exerts its effects depends on the specific derivative and its target. It may involve binding to enzymes, receptors, or cellular components.
Comparison with Similar Compounds
Oxazole-5-carboximidamide stands out due to its distinctive structure. Similar compounds include other oxazole derivatives (e.g., 1,3-oxazoles) and related heterocycles (e.g., 1,2,5-oxadiazoles) .
Properties
Molecular Formula |
C4H5N3O |
---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
1,3-oxazole-5-carboximidamide |
InChI |
InChI=1S/C4H5N3O/c5-4(6)3-1-7-2-8-3/h1-2H,(H3,5,6) |
InChI Key |
QJGFXHMMQLBFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)C(=N)N |
Origin of Product |
United States |
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